molecular formula C10H10ClN3O5 B12881036 N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride CAS No. 90036-21-8

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride

Cat. No.: B12881036
CAS No.: 90036-21-8
M. Wt: 287.65 g/mol
InChI Key: OUXNEXLPPBJTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride is a synthetic organic compound characterized by a morpholine core functionalized with a carboximidoyl chloride group and a 5-nitrofuran-2-carbonyl substituent. The carboximidoyl chloride group (C(NHCl)Cl) enhances electrophilicity, making the compound a reactive intermediate in synthesis.

Properties

CAS No.

90036-21-8

Molecular Formula

C10H10ClN3O5

Molecular Weight

287.65 g/mol

IUPAC Name

N-(5-nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride

InChI

InChI=1S/C10H10ClN3O5/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2

InChI Key

OUXNEXLPPBJTCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the morpholine and carbimidoyl chloride groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps would involve careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The carbimidoyl chloride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbimidoyl chloride group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted carbimidoyl compounds.

Scientific Research Applications

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new antibiotics.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining morpholine, nitrofuran, and carboximidoyl chloride functionalities. Below is a detailed comparison with structurally or functionally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Reactive Properties Reference
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride Not explicitly provided* Morpholine, 5-nitrofuran, carboximidoyl chloride Likely reactive intermediate; potential antimicrobial activity (inferred from nitrofuran) N/A
Moroxydine (N-(morpholine-4-carboximidoyl)guanidine) C₆H₁₃N₅O Morpholine, guanidine Antiviral (inhibits viral replication)
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Complex (see ) Morpholine, pyrimidine, sulfonamide Potential kinase inhibition (structural analogy to sulfonamide drugs)
Chiral N,N-(pyromellitoyl)-bis-L-amino acid chloride Polymer precursor Acyl chloride, amino acid Polycondensation agent for chiral polymers
Callistephin chloride (Pelargonidin-3-O-glucoside chloride) C₂₁H₂₁ClO₁₀ Anthocyanin, chloride counterion Antioxidant, pH-sensitive pigment



*Molecular formula inferred: Likely C₁₀H₁₁N₃O₅Cl (morpholine + nitrofuran + carboximidoyl chloride).

Key Insights

Morpholine Derivatives: Moroxydine () shares the morpholine-carboximidoyl backbone but replaces the nitrofuran with a guanidine group. This substitution shifts its application from antimicrobial (nitrofuran) to antiviral .

Reactivity :

  • The carboximidoyl chloride group in the target compound contrasts with acyl chlorides (e.g., in ’s polymer precursor). Carboximidoyl chlorides are less electrophilic but more selective in nucleophilic substitutions, favoring amine or alcohol coupling over polymerization .

Nitrofuran vs. Anthocyanin Chlorides :

  • While Callistephin chloride () uses chloride as a counterion, the target compound employs it as a reactive leaving group. Nitrofurans also confer redox activity, unlike anthocyanins’ focus on photostability and color .

Biological Activity

N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure. It is derived from morpholine, a cyclic amine, modified with a nitrofuran moiety and a carboximidoyl chloride group. This unique combination suggests potential interactions with various biological targets.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈ClN₃O₃
  • Molecular Weight : 233.63 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of nitrofuran have been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
NitrofurazoneMycobacterium tuberculosis26.7 µM
N-(4-nitrophenyl)pyridine-2-carboximidoyl chlorideEscherichia coli15 µM

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In studies involving similar morpholine derivatives, significant inhibitory effects on human tumor cell lines have been reported.

Case Study: Antitumor Effects

A study evaluated the antitumor activity of morpholine derivatives against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), K562 (leukemia), PC-3 (prostate), T47D (breast)
  • Key Findings :
    • The derivative exhibited an IC50 value of 9.86 µM against PC-3 cells.
    • Mechanistic studies revealed that it induced apoptosis and increased reactive oxygen species (ROS) levels, contributing to cell cycle arrest in the G0/G1 phase.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound could alter signaling pathways that regulate cell proliferation and apoptosis.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile. Preliminary studies indicate that derivatives with similar structures exhibit varying degrees of cytotoxicity, necessitating further investigation into their safety for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.